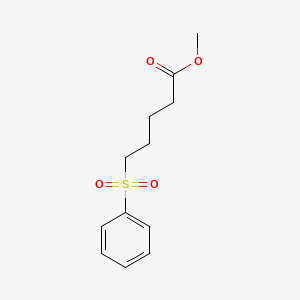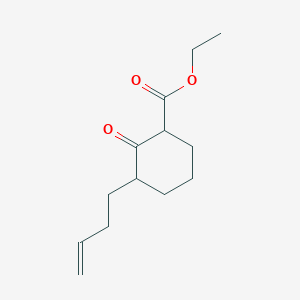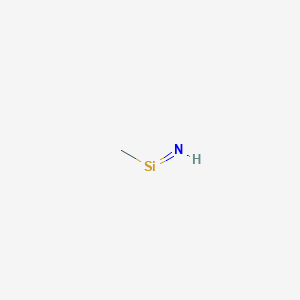
CID 78061008
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylsilanimine is an organosilicon compound characterized by the presence of a silicon-nitrogen double bond
Métodos De Preparación
1-Methylsilanimine can be synthesized through several methods. One common approach involves the reaction of methylamine with chlorosilanes under controlled conditions. The reaction typically proceeds as follows:
CH3NH2+R3SiCl→CH3SiNH2+R3SiCl
In industrial settings, the production of 1-Methylsilanimine may involve more complex processes, including the use of catalysts to enhance yield and selectivity. For example, nickel-supported silica catalysts have been explored for their effectiveness in various silicon-based reactions .
Análisis De Reacciones Químicas
1-Methylsilanimine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or alcohols replace the methyl group attached to the silicon atom.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions include silanols, siloxanes, and substituted silanes .
Aplicaciones Científicas De Investigación
1-Methylsilanimine has found applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Research has explored its potential as a building block for biologically active molecules.
Medicine: Studies are investigating its use in drug delivery systems due to its unique chemical properties.
Industry: It is utilized in the production of advanced materials, including coatings and sealants
Mecanismo De Acción
The mechanism by which 1-Methylsilanimine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon-nitrogen double bond plays a crucial role in these interactions, influencing the compound’s reactivity and stability. Pathways involved include the modulation of oxidative stress and the regulation of enzymatic activity .
Comparación Con Compuestos Similares
1-Methylsilanimine can be compared with other organosilicon compounds such as trimethylsilylamine and dimethylsilylamine. While these compounds share similar structural features, 1-Methylsilanimine is unique due to its specific reactivity and potential applications. Similar compounds include:
- Trimethylsilylamine
- Dimethylsilylamine
- Methyltrichlorosilane
These compounds differ in their chemical properties and applications, highlighting the distinctiveness of 1-Methylsilanimine .
Propiedades
Fórmula molecular |
CH4NSi |
|---|---|
Peso molecular |
58.134 g/mol |
InChI |
InChI=1S/CH4NSi/c1-3-2/h2H,1H3 |
Clave InChI |
JPOBSOYNBAZDMQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si]=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


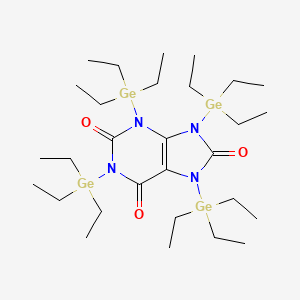
![5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine](/img/structure/B14292680.png)
![Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]-](/img/structure/B14292681.png)
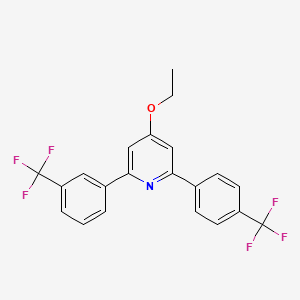
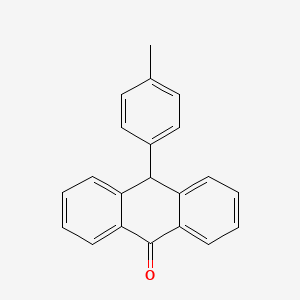
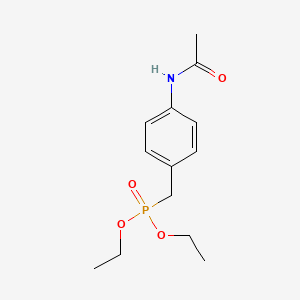
![1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14292714.png)

![3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14292726.png)
![3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine](/img/structure/B14292732.png)
![1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14292739.png)
![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)
